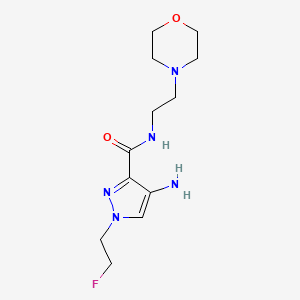
4-Amino-1-(2-fluoroethyl)-N-(2-morpholin-4-ylethyl)-1H-pyrazole-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Amino-1-(2-fluoroethyl)-N-(2-morpholin-4-ylethyl)-1H-pyrazole-3-carboxamide, also known as Compound A, is a chemical compound that has been studied for its potential use in scientific research applications. This compound has been found to have a variety of biochemical and physiological effects, making it a promising candidate for further study. In
作用機序
The mechanism of action of 4-Amino-1-(2-fluoroethyl)-N-(2-morpholin-4-ylethyl)-1H-pyrazole-3-carboxamide A is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins involved in inflammation and cancer cell growth. Specifically, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins that contribute to inflammation. It has also been shown to inhibit the activity of certain proteins involved in the growth and survival of cancer cells.
Biochemical and Physiological Effects:
4-Amino-1-(2-fluoroethyl)-N-(2-morpholin-4-ylethyl)-1H-pyrazole-3-carboxamide A has been found to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of prostaglandins and other inflammatory mediators. It has also been shown to inhibit the growth and survival of cancer cells by interfering with the activity of certain proteins involved in these processes. Additionally, it has been studied for its potential use in treating neurological disorders, as it has been shown to have neuroprotective effects.
実験室実験の利点と制限
One advantage of using 4-Amino-1-(2-fluoroethyl)-N-(2-morpholin-4-ylethyl)-1H-pyrazole-3-carboxamide A in lab experiments is its potential to selectively target certain enzymes and proteins involved in inflammation and cancer cell growth. This can make it a useful tool for studying these processes in vitro. However, one limitation of using 4-Amino-1-(2-fluoroethyl)-N-(2-morpholin-4-ylethyl)-1H-pyrazole-3-carboxamide A is its potential toxicity, as it has been shown to have cytotoxic effects at high concentrations. Additionally, its mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments involving this compound.
将来の方向性
There are several potential future directions for research on 4-Amino-1-(2-fluoroethyl)-N-(2-morpholin-4-ylethyl)-1H-pyrazole-3-carboxamide A. One area of interest is its potential use in treating neurological disorders such as Alzheimer's disease. Additionally, further studies could be conducted to better understand its mechanism of action and potential toxicity. Finally, more research could be done on its potential use in cancer therapy, including studies on its efficacy in vivo and its potential use in combination with other cancer treatments.
合成法
The synthesis of 4-Amino-1-(2-fluoroethyl)-N-(2-morpholin-4-ylethyl)-1H-pyrazole-3-carboxamide A involves several steps, including the reaction of 2-fluoroethylamine with 4-nitrophenylhydrazine to form 4-nitrophenylhydrazine hydrochloride. This compound is then treated with morpholine and acetic anhydride to form 4-nitrophenylhydrazine morpholin-4-ylmethylacetate. The final step involves the reduction of this compound with palladium on carbon to form 4-Amino-1-(2-fluoroethyl)-N-(2-morpholin-4-ylethyl)-1H-pyrazole-3-carboxamide A.
科学的研究の応用
4-Amino-1-(2-fluoroethyl)-N-(2-morpholin-4-ylethyl)-1H-pyrazole-3-carboxamide A has been studied for its potential use in a variety of scientific research applications, including cancer research and inflammation studies. It has been found to have anti-inflammatory properties, and has been shown to inhibit the growth of certain cancer cells in vitro. Additionally, it has been studied for its potential use in treating neurological disorders such as Alzheimer's disease.
特性
IUPAC Name |
4-amino-1-(2-fluoroethyl)-N-(2-morpholin-4-ylethyl)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20FN5O2/c13-1-3-18-9-10(14)11(16-18)12(19)15-2-4-17-5-7-20-8-6-17/h9H,1-8,14H2,(H,15,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHJQPBAHXHWYOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC(=O)C2=NN(C=C2N)CCF |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20FN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-1-(2-fluoroethyl)-N-(2-morpholin-4-ylethyl)-1H-pyrazole-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


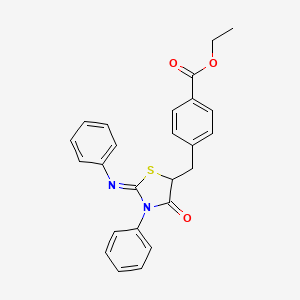
![5-(4-(dimethylamino)phenyl)-8,8-dimethyl-2-(propylthio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2502247.png)
![Methyl (1-{[(tert-butylcarbamoyl)amino]methyl}cyclohexyl)acetate](/img/structure/B2502249.png)
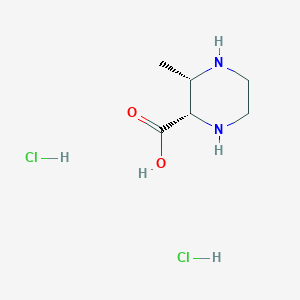
![4-[(2,6-dichloropyridin-3-yl)sulfonyl]-1,3-dimethyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine](/img/structure/B2502252.png)
![N-(benzo[d][1,3]dioxol-5-yl)-3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide](/img/structure/B2502255.png)

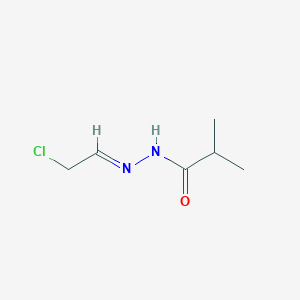
![(E)-N-(1-Cyanocyclopentyl)-3-[4-(ethylsulfamoyl)phenyl]prop-2-enamide](/img/structure/B2502260.png)
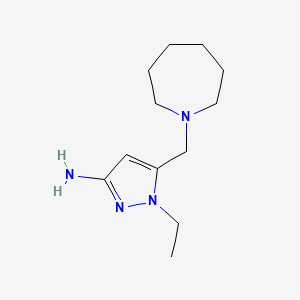
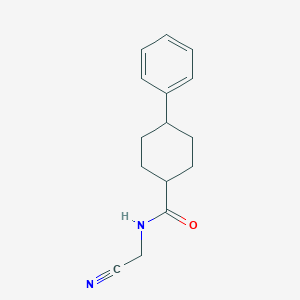
![8-(5-Bromo-2-methoxyphenyl)-1,3-dimethyl-5-propan-2-ylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2502264.png)
